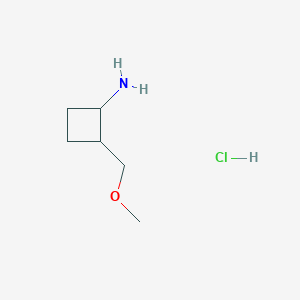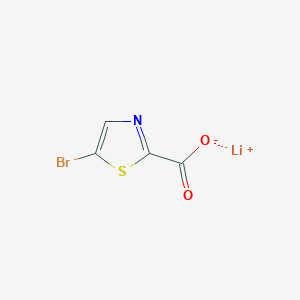
3,3,3-Trifluoro-2-oxopropane-1-sulfonamide
Descripción general
Descripción
3,3,3-Trifluoro-2-oxopropane-1-sulfonamide (CAS Number: 1803581-73-8) is an organic compound with a molecular weight of 191.13 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3,3,3-Trifluoro-2-oxopropane-1-sulfonamide is1S/C3H4F3NO3S/c4-3(5,6)2(8)1-11(7,9)10/h1H2,(H2,7,9,10) . This indicates that the molecule consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
3,3,3-Trifluoro-2-oxopropane-1-sulfonamide is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
3,3,3-Trifluoro-2-oxopropane-1-sulfonamide and its derivatives, such as triflamides and triflimides, play a significant role in organic synthesis. Their high NH-acidity, strong electron-withdrawing properties, and low nucleophilicity make them useful in various reactions. They are utilized as reagents, catalysts, or additives in cycloaddition, Friedel–Crafts, condensation reactions, and more. Triflamides, in particular, serve as nitrogen sources in C-amination reactions, producing valuable compounds for organic synthesis, catalysts, and ligands in metal complex catalysis. This versatility underlines the compound's importance across multiple domains, including organic chemistry, medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).
Nucleophilic Cyclisations
The compound's derivatives are also applied in nucleophilic cyclisations, offering an efficient pathway to synthesize pyrrolidines and polycyclic systems. This application showcases the utility of sulfonamides, including 3,3,3-Trifluoro-2-oxopropane-1-sulfonamide derivatives, in generating complex organic structures through cationic cascades terminated by sulfonamide groups (Haskins & Knight, 2002).
Synthesis of Sulfinic Acid Salts and Sulfonamides
A gentle and general methodology has been developed for synthesizing various sulfinic acid salts and sulfonamides from alkyl and aryl halides, using related sulfonamide compounds. This method emphasizes the adaptability of sulfonamide derivatives in forming functional groups under mild conditions, facilitating a wide range of chemical transformations (Baskin & Wang, 2002).
1,3-Dipolar Cycloaddition Reactions
3,3,3-Trifluoro-2-oxopropane-1-sulfonamide derivatives participate in 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide, leading to the formation of substituted isoxazoles. These reactions demonstrate the compound's role in creating isomeric structures with potential applications in medicinal chemistry and material science (Markitanov, Timoshenko, & Shermolovich, 2018).
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-oxopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO3S/c4-3(5,6)2(8)1-11(7,9)10/h1H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHSALTMBBXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-oxopropane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)

![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)



![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)




![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
